molecular formula C19H21NO3 B2489281 Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate CAS No. 2418719-87-4

Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate

Cat. No.: B2489281
CAS No.: 2418719-87-4
M. Wt: 311.381
InChI Key: CPDFUIFRVUKUDY-UHFFFAOYSA-N
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Description

Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate is a complex organic compound that features a naphthalene core, an aziridine ring, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate typically involves multiple steps. One common approach is to start with the naphthalene-2-carboxylate core and introduce the aziridine ring through a series of reactions. The cyclopropylmethyl group is then added via a nucleophilic substitution reaction. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can be employed to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary, but they often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or methanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups such as azides or halides.

Scientific Research Applications

Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which can lead to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

    2-(oct-7-en-1-yl)-N-mesylaziridine: Another aziridine derivative with different substituents.

    1-methyl-1H-indol-2-yl derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness

Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate is unique due to its combination of a naphthalene core, aziridine ring, and cyclopropylmethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-19(21)17-9-8-14-4-2-3-5-16(14)18(17)23-12-15-11-20(15)10-13-6-7-13/h2-5,8-9,13,15H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDFUIFRVUKUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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